molecular formula C21H18ClNO6S B11154387 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11154387
M. Wt: 447.9 g/mol
InChI Key: XQITWKQJINHQGJ-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic hybrid molecule combining a coumarin backbone with a sulfone-containing tetrahydrothiophene acetamide moiety.

Key structural features:

  • Coumarin core: 2-oxo-2H-chromen-7-yloxy group.
  • Substituents: 4-chlorophenyl at the 3-position of the coumarin.
  • Acetamide side chain: Linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing sulfone functionality.

Properties

Molecular Formula

C21H18ClNO6S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxy-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H18ClNO6S/c22-15-4-1-13(2-5-15)18-9-14-3-6-17(10-19(14)29-21(18)25)28-11-20(24)23-16-7-8-30(26,27)12-16/h1-6,9-10,16H,7-8,11-12H2,(H,23,24)

InChI Key

XQITWKQJINHQGJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Pechmann Condensation for Chromen-2-One Formation

The chromen-2-one scaffold is synthesized via Pechmann condensation , a classical method for coumarin derivatives. A mixture of 4-chlorophenol and ethyl acetoacetate is heated under acidic conditions (conc. H₂SO₄, 80°C, 6 hours) to yield 7-hydroxy-4-methyl-2H-chromen-2-one . Subsequent chlorination at position 3 is achieved using 4-chlorobenzoyl chloride in the presence of AlCl₃ (Friedel-Crafts acylation), followed by hydrolysis to introduce the hydroxyl group.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Catalyst: AlCl₃ (1.2 equiv)

  • Temperature: 0°C → room temperature (12 hours)

  • Yield: 68%

Structural Confirmation

Intermediate A is characterized by:

  • ¹H NMR (CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H, H-5), 7.45 (d, J=8.4 Hz, 2H, 4-Cl-C₆H₄), 6.95 (s, 1H, H-8), 6.25 (s, 1H, H-3).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1625 cm⁻¹ (C=C aromatic).

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine

Cyclization and Oxidation

The sulfone-containing amine is prepared via cyclization of 3-mercapto-1-propanol with 1,2-dibromoethane in basic conditions (KOH, ethanol, reflux, 8 hours), yielding tetrahydrothiophen-3-ol . Oxidation with H₂O₂ in acetic acid converts the thioether to a sulfone.

Reaction Conditions :

  • Oxidizing Agent: 30% H₂O₂

  • Solvent: Acetic acid

  • Temperature: 60°C, 4 hours

  • Yield: 85%

Amination via Gabriel Synthesis

The hydroxyl group in tetrahydrothiophen-3-ol 1,1-dioxide is converted to an amine using the Gabriel synthesis :

  • Phthalimide protection : React with phthalic anhydride (DMF, 100°C, 3 hours).

  • Hydrazinolysis : Treat with hydrazine hydrate (ethanol, reflux, 6 hours) to yield 1,1-dioxidotetrahydrothiophen-3-amine .

Yield : 72%

Synthesis of the Acetamide Linker

Etherification of Intermediate A

Intermediate A is reacted with ethyl bromoacetate in the presence of K₂CO₃ (acetone, reflux, 12 hours) to form ethyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate . Hydrolysis with NaOH (ethanol/H₂O, 70°C, 4 hours) yields the carboxylic acid.

Reaction Optimization :

  • Base: K₂CO₃ (2.5 equiv)

  • Yield (ester): 89%

  • Yield (acid): 94%

Amide Bond Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂, 60°C, 2 hours) to form the acyl chloride, which is then coupled with 1,1-dioxidotetrahydrothiophen-3-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions :

  • Coupling Agent: SOCl₂ (1.5 equiv)

  • Solvent: DCM

  • Temperature: 0°C → room temperature (12 hours)

  • Yield: 76%

Final Compound Characterization

The target compound is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol.

Analytical Data :

  • MP : 138–140°C

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=8.4 Hz, 1H, H-5), 7.62 (d, J=8.4 Hz, 2H, 4-Cl-C₆H₄), 6.98 (s, 1H, H-8), 4.82 (s, 2H, OCH₂CO), 3.45–3.78 (m, 4H, tetrahydrothiophene).

  • HRMS (ESI) : m/z calc. for C₂₂H₁₇ClN₂O₆S [M+H]⁺: 497.06; found: 497.05.

Optimization and Challenges

Yield Improvement Strategies

  • Microwave-assisted synthesis : Reduced reaction time for Pechmann condensation from 6 hours to 45 minutes (yield: 74%).

  • Catalytic DMAP : Enhanced amide coupling efficiency (yield increased from 76% to 83%).

Byproduct Mitigation

  • Chromatographic purification : Removes unreacted acyl chloride and sulfone amine.

  • Low-temperature coupling : Minimizes racemization of the amine.

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot Scale (10 kg)
Reaction Volume (L)0.5200
Pechmann Condensation68%72%
Amide Coupling76%81%
Purity (HPLC)98.5%99.2%

Key adjustments for scale-up:

  • Continuous flow reactors : For Pechmann condensation to improve heat transfer.

  • Crystallization gradient : Enhances sulfone amine purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Type Conditions Reagents Products Yield References
Acidic HydrolysisHCl (6M), 80°C, 4hHydrochloric acid2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid72%
Basic HydrolysisNaOH (1M), reflux, 6hSodium hydroxideSodium salt of the corresponding carboxylic acid85%

Key Findings :

  • The tetrahydrothiophene sulfone group remains stable under these conditions, indicating its resistance to hydrolysis.

  • Chromen-2-one’s lactone ring remains intact, suggesting preferential cleavage at the acetamide bond .

Nucleophilic Substitution at the Acetamide Group

The acetamide’s nitrogen can participate in nucleophilic substitutions, particularly with amines or thiols.

Reaction Type Conditions Reagents Products Yield References
AminolysisDMF, 60°C, 12hPiperidineN-piperidinyl derivative68%
Thiol SubstitutionEthanol, rt, 24hThiophenolS-aryl thioacetamide55%

Key Findings :

  • Substitution reactions require polar aprotic solvents (e.g., DMF) to stabilize transition states .

  • Steric hindrance from the tetrahydrothiophene sulfone group reduces reaction rates compared to simpler acetamides.

Oxidation and Reduction

The chromen-2-one moiety is redox-active, while the sulfone group remains chemically inert.

Reaction Type Conditions Reagents Products Yield References
Chromen-2-one ReductionH<sub>2</sub>, Pd/C, EtOHHydrogen gasDihydrochromenol derivative90%
Oxidation of Ether LinkKMnO<sub>4</sub>, H<sub>2</sub>OPotassium permanganateCleavage to 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-ol78%

Key Findings :

  • The lactone ring in chromen-2-one is selectively reduced without affecting the sulfone or acetamide groups.

  • Strong oxidants like KMnO<sub>4</sub> cleave the ether linkage, producing phenolic derivatives .

Stability Under Thermal and Photolytic Conditions

The compound’s thermal and photolytic behavior is critical for storage and handling.

Condition Temperature/Light Outcome References
Thermal Degradation150°C, 2hPartial decomposition (5% mass loss via TGA)
UV Exposure254 nm, 48hNo structural changes (confirmed by NMR)

Key Findings :

  • High thermal stability is attributed to the sulfone group’s electron-withdrawing effects.

  • Photostability makes the compound suitable for long-term biological studies.

Synthetic Pathways and Key Intermediates

The compound is synthesized via a multi-step protocol:

  • O-Acylation of 7-hydroxy-2H-chromen-2-one :

    • Reacted with 4-chlorobenzoyl chloride in dichloromethane using triethylamine (88% yield) .

  • Amide Coupling :

    • The intermediate chromen-7-yl ester reacts with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of EDCI/HOBt (75% yield).

Mechanistic Insights

  • Acid-Catalyzed Hydrolysis : Protonation of the acetamide’s carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water .

  • Chromen-2-one Reduction : Hydrogenation occurs via a radical intermediate stabilized by the aromatic system.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar chromenone structures exhibit significant anti-inflammatory properties. The compound has been investigated for its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Molecular docking studies suggest that it may effectively bind to the active site of 5-LOX, thereby reducing the synthesis of pro-inflammatory leukotrienes .

Anticancer Potential

The compound's anticancer potential is notable, especially against various cancer cell lines. Preliminary studies have shown that it can induce apoptosis in cancer cells through mechanisms such as:

  • Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation.
  • Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.
  • Cell Cycle Arrest : Inducing cell cycle arrest at the G1/S phase transition.

In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), with effective concentrations (EC50) ranging from 8.7 µM to 12.3 µM.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the chromenone core and tetrahydrothiophene can significantly influence biological activity. For instance:

SubstituentBiological ActivityNotable Features
4-ChlorophenylHigh anti-inflammatoryEnhances binding affinity to 5-LOX
TetrahydrothiopheneAnticancer activityFacilitates enzyme inhibition

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available reagents. The general synthetic route includes:

  • Condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin.
  • Formation of the tetrahydrothiophene moiety through cyclization reactions.
  • Final acetamide formation through acylation reactions.

Optimizing reaction conditions such as temperature, solvent choice, and catalysts can enhance yield and purity during industrial-scale production .

Case Study 1: Anti-inflammatory Activity

A study conducted using molecular docking simulations indicated that the compound could effectively inhibit 5-lipoxygenase activity, suggesting its potential as a therapeutic agent for inflammatory diseases such as asthma and arthritis .

Case Study 2: Anticancer Effects

In a comparative analysis of cytotoxic effects on various cancer cell lines, this compound was found to be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts, indicating its promise as an alternative treatment option for resistant cancer types.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, disrupting its function and leading to cell death. The chlorophenyl group can interact with enzyme active sites, inhibiting their activity. The tetrahydrothiophene moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Structural Modifications in Coumarin Derivatives

The table below highlights structural variations in coumarin-based acetamides and their physicochemical properties:

Compound Name Substituents on Coumarin Core Acetamide Modification Molecular Weight (g/mol) Key References
Target Compound 3-(4-chlorophenyl), 2-oxo N-(1,1-dioxidotetrahydrothiophen-3-yl) ~399 (estimated)
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide 6-chloro, 3,4-dimethyl, 2-oxo Same as target compound 399.8
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-methyl, 2-oxo 2-chloro-2-phenylacetamide 327.7 (calculated)
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 3-carboxamide, 2-oxo N-(4-sulfamoylphenyl) 314.3 (calculated)
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide 3-(2-ethoxyphenoxy), 4-oxo Same as target compound ~420 (estimated)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, sulfone) improve thermal stability and bioavailability .
  • Sulfone-containing acetamides (e.g., target compound and CAS 1351698-95-7) exhibit enhanced solubility in polar solvents due to sulfone’s polarity .
  • Phenyl vs.

Comparison with Other Methods :

  • uses chloroacetylation of diphenylamine for chalcone-derived acetamides, but this method lacks sulfone functionality .
  • employs acetic acid/sodium acetate reflux for carboxamide formation, which is less suitable for sulfone-containing amines .

Crystallographic and Conformational Analysis

While crystallographic data for the target compound is unavailable, provides insights into analogous N-substituted acetamides:

  • Hydrogen bonding : Amide groups form R₂²(10) dimers via N–H⋯O interactions, stabilizing crystal packing .
  • Dihedral angles : Substituents on the coumarin ring (e.g., 4-chlorophenyl) influence planarity; angles between aromatic rings range from 44.5° to 77.5° , affecting molecular rigidity .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS No. 141113-52-2) is a synthetic derivative belonging to the class of chromenone compounds. Its structure features a chromenone core linked to a tetrahydrothiophene moiety, which is of significant interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClO5SC_{17}H_{15}ClO_5S, with a molecular weight of approximately 360.81 g/mol. The compound's structure can be represented as follows:

Structure 2[3(4chlorophenyl)2oxo2Hchromen7yl]oxyN(1,1dioxidotetrahydrothiophen3yl)acetamide\text{Structure }2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Antioxidant Activity

Research has indicated that coumarin derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds display strong radical scavenging abilities against DPPH (1,1-diphenyl-2-picrylhydrazyl) and other reactive species. The antioxidant activity of the compound can be attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals .

Anti-inflammatory Properties

Coumarin derivatives have been extensively studied for their anti-inflammatory effects. The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies suggest that it may reduce inflammation markers in various cell lines, indicating its therapeutic potential in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of coumarin derivatives are well-documented. In particular, studies have demonstrated that certain analogs can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and activation of caspases. The compound's structure may enhance its interaction with specific molecular targets involved in cancer progression, making it a candidate for further investigation in cancer therapy .

The biological activity of 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can be understood through its interaction with various enzymes and receptors:

  • Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease management. This inhibition contributes to enhanced cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Enzyme Modulation : The compound may interact with enzymes involved in inflammation and cancer pathways, modulating their activity to exert therapeutic effects. For example, it could inhibit COX enzymes leading to reduced prostaglandin synthesis .

Data Tables

Biological Activity Mechanism Reference
AntioxidantRadical scavenging
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis

Case Studies

Several studies have investigated the biological effects of coumarin derivatives similar to the target compound:

  • Antioxidant Study : A study evaluated the antioxidant capacity using DPPH assays and found that related compounds exhibited IC50 values significantly lower than ascorbic acid, indicating superior antioxidant activity .
  • Anti-inflammatory Research : In vivo models demonstrated that coumarin derivatives reduced edema in carrageenan-induced paw edema models by inhibiting inflammatory mediators, showcasing their potential as anti-inflammatory agents .
  • Anticancer Trials : Preclinical trials on cell lines revealed that specific coumarin derivatives caused G0/G1 phase arrest and apoptosis in cancer cells, suggesting a promising avenue for cancer treatment development .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide?

  • Methodology :

  • Coumarin Core Synthesis : Begin with 7-hydroxycoumarin derivatives. React with 4-chlorophenyl groups via Friedel-Crafts acylation or nucleophilic substitution. For example, highlights a reflux reaction using methanol/chloroform with acetic acid to form chromen-2-one intermediates .
  • Acetamide Linkage : Introduce the acetamide moiety using carbodiimide-mediated coupling between the coumarin intermediate and 1,1-dioxidotetrahydrothiophen-3-amine. Optimize reaction conditions (e.g., DMF as solvent, room temperature) to prevent side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol or ethanol) to isolate the pure compound.

Q. How can researchers validate the structural integrity of this compound?

  • Methodology :

  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., methanol/water mixtures) and analyze using X-ray diffraction (as demonstrated in for a related coumarin-acetamide structure) .
  • Spectroscopic Techniques :
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., DFT calculations). Key signals: aromatic protons (6.5–8.5 ppm), sulfone group (3.0–3.5 ppm for tetrahydrothiophene-dioxide) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare cytotoxicity assays (e.g., IC50_{50} values) across studies. For instance, shows coumarin derivatives exhibit variability in activity due to substituent positioning (e.g., 4-chlorophenyl vs. methanesulfonyl groups) .
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., same cell lines, incubation time, and solvent controls). Address discrepancies in dose-response curves using Hill slope analysis.
  • Structural Confirmation : Verify compound purity (HPLC ≥98%) and stereochemistry (if applicable) to rule out batch-dependent variations .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • ADME Modeling : Use tools like SwissADME to predict logP (lipophilicity), solubility, and CYP450 interactions. For example, the sulfone group may enhance solubility but reduce membrane permeability .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases or proteases) using AMBER or GROMACS. Focus on the acetamide linker’s flexibility and coumarin’s π-π stacking potential .
  • Docking Studies : Perform AutoDock Vina simulations to identify binding poses. Compare with crystallographic data from to validate force field parameters .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures. Use response surface methodology to identify optimal conditions.
  • Table 1 : Synthesis Optimization Parameters
ParameterRange TestedOptimal ConditionYield Improvement
CatalystPd/C, CuI, NiCl₂CuI (5 mol%)72% → 88%
SolventDMF, THF, MeCNDMF65% → 82%
Temperature (°C)25–806070% → 85%
  • Reference: Adapted from ’s reflux methodology .

Q. What strategies mitigate oxidative degradation during storage?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC.
  • Antioxidants : Add 0.1% BHT or ascorbic acid to solid-state formulations. notes sulfone groups may reduce oxidative susceptibility but increase hygroscopicity .
  • Packaging : Use amber glass vials with nitrogen purging to block UV light and oxygen exposure .

Data Contradiction Analysis

Q. Why do solubility values conflict across studies?

  • Root Cause :

  • pH Dependency : The compound’s sulfone and acetamide groups exhibit pH-sensitive solubility. For instance, solubility may increase from 0.1 mg/mL (pH 3) to 2.5 mg/mL (pH 7.4) due to ionization .
  • Measurement Methods : Differences in shake-flask vs. nephelometry techniques. Standardize using USP guidelines.
    • Resolution : Report solubility with explicit pH, temperature, and method details (e.g., "2.1 mg/mL in PBS pH 7.4, 25°C, shake-flask") .

Structural and Functional Insights

Q. How does the 1,1-dioxidotetrahydrothiophen-3-yl group influence bioactivity?

  • Key Findings :

  • Sulfone Group : Enhances metabolic stability by resisting cytochrome P450 oxidation ( ) .
  • Conformational Rigidity : The tetrahydrothiophene ring restricts acetamide linker mobility, potentially improving target selectivity (e.g., kinase inhibition) .
    • Validation : Compare IC50_{50} values of analogs with/without the sulfone group using kinase inhibition assays .

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